molecular formula C9H8O4 B1583543 2-Methylterephthalic acid CAS No. 5156-01-4

2-Methylterephthalic acid

Cat. No.: B1583543
CAS No.: 5156-01-4
M. Wt: 180.16 g/mol
InChI Key: UFMBOFGKHIXOTA-UHFFFAOYSA-N
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Description

2-Methylterephthalic acid, also known as 2-Methylbenzene-1,4-dicarboxylic acid, is an organic compound with the molecular formula C9H8O4. It is a derivative of terephthalic acid, where a methyl group is substituted at the second position of the benzene ring. This compound is a white solid at room temperature and is sparingly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylterephthalic acid can be synthesized through various methods. One common approach involves the oxidation of 2-methyl-p-xylene using potassium permanganate in an alkaline medium. The reaction typically proceeds under reflux conditions, and the product is isolated through acidification and crystallization .

Industrial Production Methods: On an industrial scale, this compound is produced by the catalytic oxidation of 2-methyl-p-xylene using air or oxygen in the presence of a cobalt-manganese-bromine catalyst system. The reaction is carried out in acetic acid as a solvent at elevated temperatures and pressures. The resulting product is then purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Methylterephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylterephthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylterephthalic acid primarily involves its ability to undergo various chemical transformations. Its carboxylic acid groups can participate in esterification and amidation reactions, making it a versatile intermediate in organic synthesis. The methyl group can also influence the reactivity of the benzene ring, facilitating electrophilic substitution reactions .

Comparison with Similar Compounds

Uniqueness: 2-Methylterephthalic acid is unique due to the presence of the methyl group, which alters its chemical reactivity and physical properties compared to its parent compound, terephthalic acid. This substitution can enhance its solubility in organic solvents and influence its behavior in polymerization reactions .

Properties

IUPAC Name

2-methylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMBOFGKHIXOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281188
Record name 2-Methylterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5156-01-4
Record name 2-Methylterephthalic acid
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Record name 2-Methylterephthalic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylterephthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-methylterephthalic acid in the context of potassium permanganate oxidation reactions?

A1: [] this compound serves as a key intermediate in the synthesis of trimellitic acid via the potassium permanganate oxidation of specific dimethylbenzoic acids, namely 2,4-dimethylbenzoic acid and 3,4-dimethylbenzoic acid. This oxidative pathway highlights the role of this compound as a precursor in multi-step chemical synthesis. Furthermore, the research demonstrates that this compound is also an intermediate product in the oxidation of pseudocumene (1,2,4-trimethylbenzene) using the same oxidizing agent. This suggests its involvement in various oxidative transformation pathways within a chemical reaction network.

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